molecular formula C24H17ClN2O4 B4329196 N-(2H-1,3-BENZODIOXOL-5-YL)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE

Cat. No.: B4329196
M. Wt: 432.9 g/mol
InChI Key: WKWXSZIKUINBBA-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE is a complex organic compound that features a benzodioxole ring, an indole moiety, and a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.

    Indole Synthesis: The indole moiety can be prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: The benzodioxole and indole units are coupled using a palladium-catalyzed C-N cross-coupling reaction.

    Final Assembly: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the oxoacetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can target the oxoacetamide linkage.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Reduced forms of the oxoacetamide linkage.

    Substitution: Substituted derivatives at the chlorobenzyl position.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE is unique due to its specific combination of structural features, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple biological targets makes it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN2O4/c25-16-7-5-15(6-8-16)12-27-13-19(18-3-1-2-4-20(18)27)23(28)24(29)26-17-9-10-21-22(11-17)31-14-30-21/h1-11,13H,12,14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWXSZIKUINBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE
Reactant of Route 6
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE

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